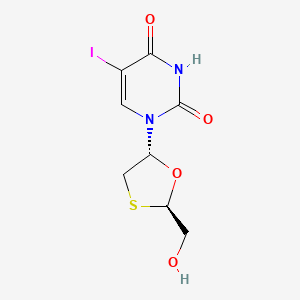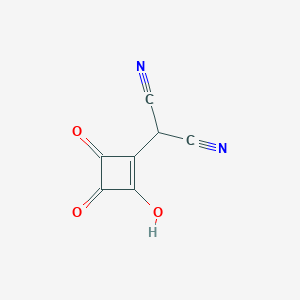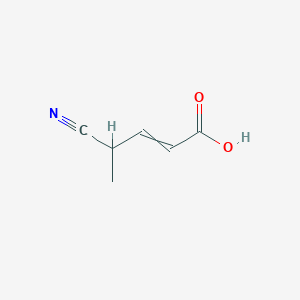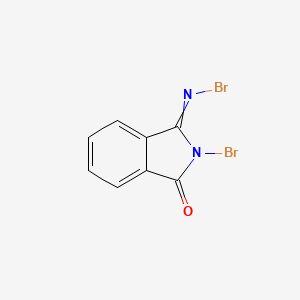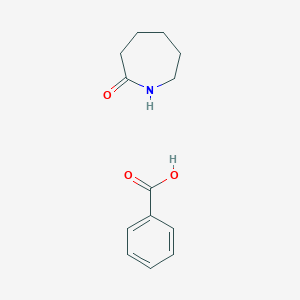
Benzoic acid--azepan-2-one (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid–azepan-2-one (1/1) can be achieved through several methods. One common approach involves the reaction of benzoic acid with azepan-2-one under specific conditions. For instance, the reaction can be carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the desired product. The reaction typically requires heating to a temperature range of 100-150°C to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of benzoic acid–azepan-2-one (1/1) may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of solvents such as toluene or xylene can help dissolve the reactants and facilitate the reaction. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid–azepan-2-one (1/1) undergoes various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form benzoic acid derivatives.
Reduction: The azepan-2-one moiety can be reduced to form amine derivatives.
Substitution: Both benzoic acid and azepan-2-one can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Benzoic acid derivatives such as benzaldehyde and benzyl alcohol.
Reduction: Amine derivatives such as hexamethyleneimine.
Substitution: Various substituted benzoic acids and azepan-2-one derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid–azepan-2-one (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and coatings.
Mecanismo De Acción
The mechanism of action of benzoic acid–azepan-2-one (1/1) involves its interaction with specific molecular targets. The benzoic acid moiety can interact with enzymes and proteins, affecting their activity. The azepan-2-one moiety can form hydrogen bonds and interact with biological membranes, influencing cellular processes. These interactions can lead to various biological effects, such as antimicrobial activity and modulation of enzyme function .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Azepan-2-one (caprolactam): A seven-membered lactam used in the production of nylon-6.
Benzamide: An amide derivative of benzoic acid with various pharmaceutical applications.
Uniqueness
Benzoic acid–azepan-2-one (1/1) is unique due to its combination of aromatic and lactam functionalities, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
868082-91-1 |
|---|---|
Fórmula molecular |
C13H17NO3 |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
azepan-2-one;benzoic acid |
InChI |
InChI=1S/C7H6O2.C6H11NO/c8-7(9)6-4-2-1-3-5-6;8-6-4-2-1-3-5-7-6/h1-5H,(H,8,9);1-5H2,(H,7,8) |
Clave InChI |
JJGKQQLXUPLXBP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)NCC1.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


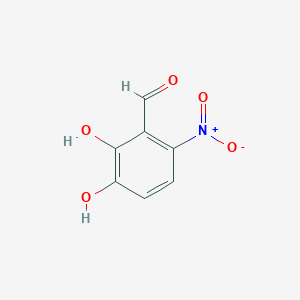
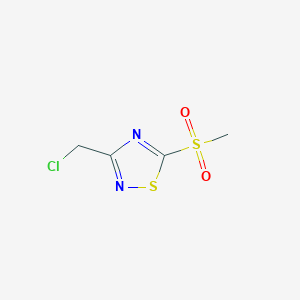


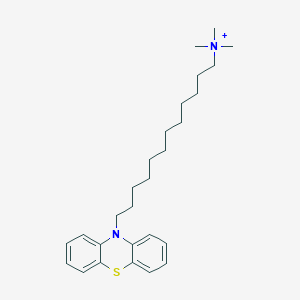
![Acetamide, N-[4-(3-pyridinylcarbonyl)phenyl]-](/img/structure/B12549998.png)
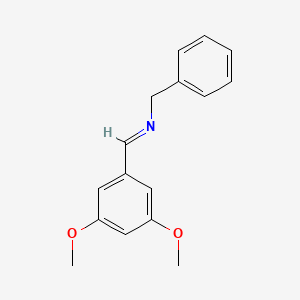
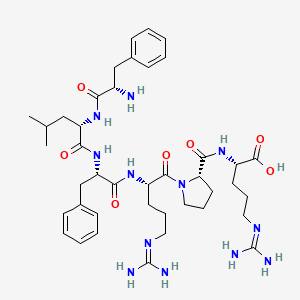
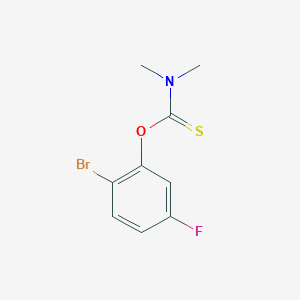
![N'-[(2-Chlorophenyl)methylidene]hydrazinecarbothiohydrazide](/img/structure/B12550012.png)
